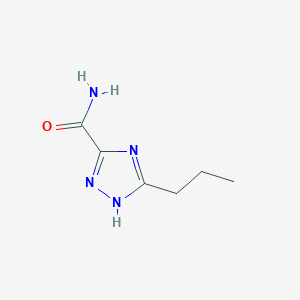

5-Propyl-1H-1,2,4-triazol-3-carboxamid

Übersicht

Beschreibung

5-propyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-propyl-1H-1,2,4-triazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-propyl-1H-1,2,4-triazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Propyl-1H-1,2,4-triazole-3-carboxamide exhibits significant pharmacological properties. Triazoles are known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer effects.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. The compound has been studied for its efficacy against various fungal pathogens. For instance, derivatives of triazoles have shown comparable or superior activity against strains like Candida albicans and Aspergillus fumigatus when compared to conventional antifungal agents such as fluconazole .

Antibacterial Properties

Research indicates that triazole derivatives can effectively combat bacterial infections. A study highlighted that certain synthesized triazole compounds exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL . This positions 5-propyl-1H-1,2,4-triazole-3-carboxamide as a promising candidate in the development of new antibacterial agents.

Anticancer Potential

The anticancer properties of triazoles have been explored extensively. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have reported that certain triazole derivatives inhibit tyrosine kinases involved in cancer progression, showcasing IC50 values significantly lower than those of existing chemotherapeutics . This suggests that 5-propyl-1H-1,2,4-triazole-3-carboxamide may also possess similar anticancer properties.

Agricultural Applications

The compound has potential applications in agriculture as a fungicide and herbicide.

Fungicidal Activity

Research into triazole derivatives has shown that they can effectively control fungal diseases in crops. The compound's ability to inhibit fungal growth makes it a suitable candidate for developing fungicidal formulations .

Herbicidal Properties

Triazole compounds are also being investigated for their herbicidal properties. They can disrupt the metabolic pathways in plants, leading to effective weed control while minimizing damage to crops .

Material Science Applications

Beyond biological applications, 5-propyl-1H-1,2,4-triazole-3-carboxamide has potential uses in material science.

Corrosion Inhibition

Triazoles have been studied for their ability to act as corrosion inhibitors in metal protection applications. The presence of nitrogen atoms in the triazole ring enhances the compound's ability to form protective films on metal surfaces .

Supramolecular Chemistry

The unique structural characteristics of triazoles allow them to participate in supramolecular interactions, making them useful in the development of advanced materials with specific functionalities .

Data Summary Table

Case Study 1: Antifungal Efficacy

A study conducted on various triazole derivatives demonstrated that modifications at specific positions significantly enhanced antifungal activity against resistant strains of fungi. The structure-activity relationship (SAR) analysis indicated that substituents on the triazole ring could optimize efficacy .

Case Study 2: Antibacterial Activity

In a comparative study of synthesized triazoles against bacterial pathogens, compounds exhibiting electron-withdrawing groups showed enhanced antibacterial properties. This suggests that structural modifications can lead to improved therapeutic agents targeting resistant bacteria .

Wirkmechanismus

Target of Action

Compounds in the 1,2,4-triazole class are known to have a wide range of targets due to their versatile structure. They are often used in the synthesis of various pharmacologically active compounds, including antiviral and antitumor agents .

Mode of Action

The mode of action of 1,2,4-triazole derivatives can vary greatly depending on the specific compound and its targets. Generally, these compounds can interact with their targets through various mechanisms, such as inhibiting key enzymes or binding to specific receptors .

Biochemical Pathways

The affected biochemical pathways can also vary widely. For example, some 1,2,4-triazole derivatives are known to affect the viral replication pathway, making them effective antiviral agents .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1,2,4-triazole derivatives can differ based on their specific chemical structure. Some derivatives are known to have good water solubility, which can enhance their bioavailability .

Result of Action

The molecular and cellular effects of 1,2,4-triazole derivatives’ action depend on their specific targets and mode of action. For instance, antiviral 1,2,4-triazole derivatives can inhibit viral replication, thereby preventing the spread of the virus within the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1,2,4-triazole derivatives .

Biochemische Analyse

Biochemical Properties

The nature of these interactions is largely dependent on the specific substituents attached to the triazole ring .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Biologische Aktivität

5-Propyl-1H-1,2,4-triazole-3-carboxamide (CAS No. 1539073-65-8) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-propyl-1H-1,2,4-triazole-3-carboxamide is C6H10N4O, with a molecular weight of approximately 154.17 g/mol. The triazole ring is known for its ability to form hydrogen bonds and interact with various biological targets, which contributes to its pharmacological properties.

5-Propyl-1H-1,2,4-triazole-3-carboxamide exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, which can reduce inflammation and associated symptoms.

- Receptor Interaction : It interacts with specific receptors in the body, potentially modulating neurotransmitter activity and influencing various physiological processes.

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. For instance, a study demonstrated that certain 1,2,4-triazole derivatives exhibited activity against various bacterial strains. While specific data on 5-propyl-1H-1,2,4-triazole-3-carboxamide is limited, the general trend suggests potential effectiveness against pathogens.

| Compound | Target Microorganism | Activity (IC50) |

|---|---|---|

| 5-propyl-1H-1,2,4-triazole-3-carboxamide | E. coli | TBD |

| Other triazoles | S. aureus | TBD |

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. A recent study highlighted the potential of 1,2,4-triazole derivatives to inhibit leukotriene biosynthesis through FLAP (5-lipoxygenase activating protein) inhibition. This suggests that 5-propyl-1H-1,2,4-triazole-3-carboxamide may also exert similar effects.

Antiproliferative Activity

In vitro studies have shown that triazoles can exhibit antiproliferative effects against cancer cell lines. For example, derivatives have been tested against colorectal cancer cells with promising results in inhibiting cell growth.

Case Studies

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of a series of triazole derivatives in human macrophages. The results indicated that these compounds could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study 2: Antimicrobial Efficacy

In a comparative study on various triazoles, it was found that some derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. While direct data on 5-propyl-1H-1,2,4-triazole-3-carboxamide was not available in this context, the findings support the hypothesis of its potential antimicrobial properties.

Eigenschaften

IUPAC Name |

5-propyl-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-3-4-8-6(5(7)11)10-9-4/h2-3H2,1H3,(H2,7,11)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYYCTTUVSQQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.